![molecular formula C16H17BrN2O B2914778 3-(4-bromophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-5(1H)-cinnolinone CAS No. 190436-38-5](/img/structure/B2914778.png)
3-(4-bromophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-5(1H)-cinnolinone
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Description
3-(4-bromophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-5(1H)-cinnolinone is a heterocyclic compound with a complex structure. It belongs to the class of chalcones, which are trans-1,3-diphenyl-2-propen-1-ones. Chalcones serve as precursors for flavonoids and exhibit various pharmacological activities. In this case, the compound has been investigated for its potential as a neuroprotective agent against Alzheimer’s disease (AD) .
Molecular Structure Analysis
The solid-state crystal structure of 3-(4-bromophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-5(1H)-cinnolinone has been determined using single-crystal X-ray diffraction (SCXRD) analysis. Additionally, Hirshfeld surfaces analysis was employed to visualize and quantify intermolecular interactions within the crystal structure. The compound’s shape and properties within its crystalline environment were thoroughly explored .
Physical And Chemical Properties Analysis
Mechanism of Action
The compound’s mechanism of action is related to its inhibitory activity against monoamine oxidase-B (MAO-B). MAO-B is an enzyme involved in the breakdown of neurotransmitters like dopamine and serotonin. By inhibiting MAO-B, this compound may modulate neurotransmitter levels, potentially impacting neurodegenerative diseases like Alzheimer’s. Additionally, it exhibits acetylcholinesterase inhibition, which further contributes to its neuroprotective effects .
properties
IUPAC Name |
3-(4-bromophenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c1-16(2)8-14-12(15(20)9-16)7-13(18-19-14)10-3-5-11(17)6-4-10/h3-6,19H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFWHSDBBPYSOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CC(=NN2)C3=CC=C(C=C3)Br)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-5(1H)-cinnolinone |
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